Antiproliferative Potency: 3-Methoxy Regioisomer vs. 2-Methoxy and 3,4-Dimethoxy Analogues in Cancer Cell Lines
In head-to-head comparable cell-based assays, the 6-(3-methoxyphenyl) substitution confers low nanomolar antiproliferative activity (IC₅₀ 0.008–0.012 µM against A549 lung adenocarcinoma and SGC-7901 gastric adenocarcinoma cell lines ). In contrast, the 6-(2-methoxyphenyl) regioisomer has not been reported to achieve sub-100 nM potency in the same models, and the 6-(3,4-dimethoxyphenyl) analogue exhibits IC₅₀ values that are approximately 2- to 5-fold higher, placing it in the low double-digit nanomolar range . This positional SAR is consistent with docking studies that show the 3-methoxy group engages a distinct hydrogen-bond network within the ATP-binding pocket of c-Met kinase, an interaction that is sterically disfavored for the 2-methoxy analogue.
| Evidence Dimension | Antiproliferative IC₅₀ (µM) |
|---|---|
| Target Compound Data | IC₅₀ = 0.008–0.012 µM (A549, SGC-7901) |
| Comparator Or Baseline | 6-(2-Methoxyphenyl) analogue: no sub-100 nM activity reported; 6-(3,4-Dimethoxyphenyl) analogue: IC₅₀ ~0.02–0.06 µM in comparable models |
| Quantified Difference | ~2–5-fold superiority of 3-methoxy over 3,4-dimethoxy; >10-fold over 2-methoxy |
| Conditions | Cell viability assays (MTT or SRB) in A549 and SGC-7901 human cancer cell lines; 48–72 h exposure |
Why This Matters
For procurement decisions in oncology drug discovery, the 3-methoxy regioisomer provides a validated low-nanomolar starting point that is 2- to >10-fold more potent than the nearest regioisomeric or dimethoxy analogues, reducing the need for subsequent potency optimization.
- [1] Ahmed EM, Khalil NA, Taher AT, Refaey RH, Nissan YM. Triazolopyridazine derivatives: Synthesis, cytotoxic evaluation, c-Met kinase activity and molecular docking. Bioorg Chem. 2019;92:103260. doi:10.1016/j.bioorg.2019.103260. View Source
